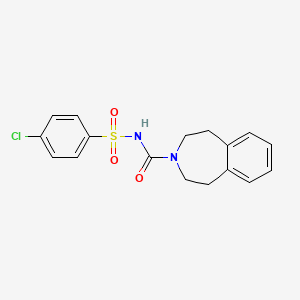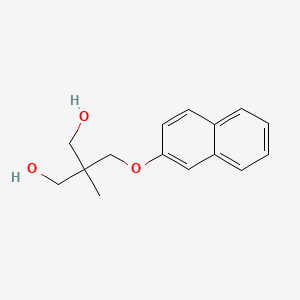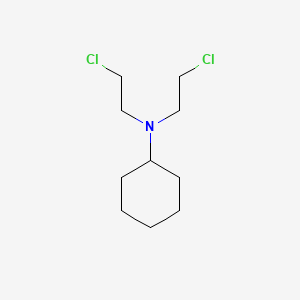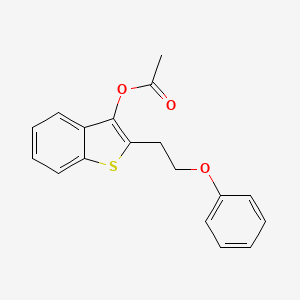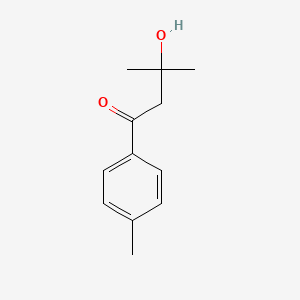
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: is an organic compound with the molecular formula C12H16O2 It is a ketone with a hydroxyl group and a methyl group attached to the same carbon atom, making it a tertiary alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one can be achieved through several methods. One common approach involves the reaction of a phenol derivative with a ketone. For example, the reaction between 4-methylphenol and 3-methyl-2-butanone under acidic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled temperatures to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-1-(4-methylphenyl)butan-1-one or 3-methyl-1-(4-methylphenyl)butanoic acid.
Reduction: Formation of 3-hydroxy-3-methyl-1-(4-methylphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparación Con Compuestos Similares
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: can be compared with similar compounds such as:
3-Hydroxy-3-methyl-2-butanone: A simpler ketone with similar functional groups but lacking the phenyl ring.
4-(4-Hydroxy-3-methoxyphenyl)-2-butanone:
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one: A more complex compound with additional alkyl and alkenyl groups.
The uniqueness of This compound
Propiedades
Número CAS |
920957-35-3 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
3-hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9-4-6-10(7-5-9)11(13)8-12(2,3)14/h4-7,14H,8H2,1-3H3 |
Clave InChI |
OSTLLUFYLRTIMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



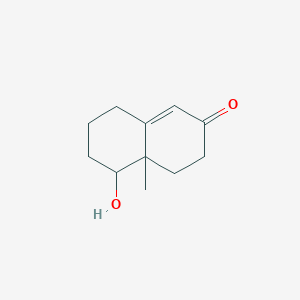
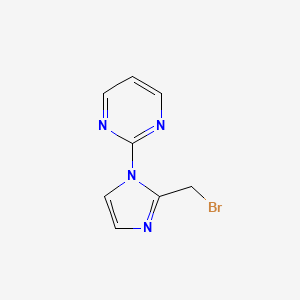
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
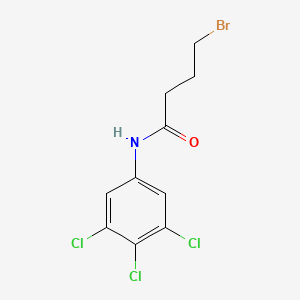
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)
![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)


